molecular formula C11H9NO2 B253416 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one

3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one

Cat. No.: B253416
M. Wt: 187.19 g/mol
InChI Key: IIRMFJWKJCSXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one is a versatile dihydrofuroquinoline derivative that serves as a privileged scaffold in organic and medicinal chemistry research . This compound features a fused tricyclic system, and its core structure is a subject of interest in the development of novel synthetic methodologies, including eco-friendly, multi-component protocols for creating complex heterocyclic assemblies . Researchers utilize this and related furoquinoline structures as key intermediates for further functionalization to construct diverse chemical libraries . Compounds within the furoquinoline class are frequently investigated for their potential biological activities, which can include serving as inhibitors for specific enzymes or displaying antagonistic behavior towards certain receptors, as predicted by in silico activity screening . The structural motif is also relevant in the development of functional materials and as an additive in polymer technologies . This product is intended for chemical synthesis and research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,9-dihydro-2H-furo[2,3-b]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRMFJWKJCSXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274448
Record name 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33793-83-8
Record name 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33793-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name (CAS RN) Substituents Molecular Formula Molecular Mass (g/mol) Melting Point (°C) Key Features
3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one (33793-83-8) None (parent compound) C₁₁H₉NO₂ 187.20 273–275 Base scaffold; high thermal stability
9-Benzyl-7-chloro-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one (N/A) 7-Cl, 9-benzyl C₁₈H₁₄ClNO₂ 311.76 N/A Enhanced antimicrobial activity due to Cl and benzyl groups
(R)-3,9-Dihydro-2-(1-hydroxy-1-methylethyl)-6-methoxy-9-methylfuro[2,3-b]quinolin-4(2H)-one (2466-35-5) 6-OCH₃, 9-CH₃, 2-(1-hydroxy-1-methylethyl) C₁₆H₁₉NO₄ 289.33 223–224 Chiral center; increased solubility due to hydroxyl and methoxy groups
2-Methyl-3,9-dihydro-2H-furo[2,3-b]quinolin-4-one (42997-32-0) 2-CH₃ C₁₂H₁₁NO₂ 201.22 N/A Higher lipophilicity (XLogP3 = 2.2)

Key Observations :

Substituent Effects on Physicochemical Properties: Chlorine and Benzyl Groups (e.g., 9-Benzyl-7-chloro derivative): Increase molecular mass and enhance antimicrobial activity . Methoxy and Hydroxyl Groups (e.g., CAS 2466-35-5): Improve solubility (PSA = 59) and introduce chirality, which is critical for enantioselective biological interactions .

Thermal Stability :
The parent compound exhibits a high melting point (273–275°C), whereas derivatives with bulky substituents (e.g., benzyl) may exhibit lower crystallinity due to steric hindrance .

Comparison with Natural Furoquinoline Alkaloids

Table 2: Natural Furoquinoline Alkaloids

Compound Name Substituents Biological Activity Source
Isodictamnine (39) None Mild cytotoxic activity Dictamnus albus
Iso-γ-fagarine (40) 6,7-OCH₃ Antifungal and insecticidal Zanthoxylum species
Dictangustine-A (42) 6,7-OH Antioxidant and anti-inflammatory Haplophyllum species
8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (44) 8-OH, 9-CH₃ Antibacterial Synthetic/plant hybrids

Key Observations :

  • Hydroxyl Groups (e.g., Dictangustine-A): Enhance antioxidant capacity via hydrogen bonding and radical scavenging .
  • Methoxy Groups (e.g., Iso-γ-fagarine): Increase hydrophobicity, aiding membrane penetration in antifungal applications .
  • Methyl Groups (e.g., Compound 44): Moderate antibacterial activity, likely through interference with bacterial cell wall synthesis .

Antimicrobial Activity :

  • 4-Hydroxyquinolin-2(1H)-one Derivatives (e.g., 3-[(2,3-dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one): Exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) due to hydrogen bonding with microbial enzymes .
  • 7-Chloro Substituted Analogues : Show enhanced Gram-negative activity, as seen in 9-benzyl-7-chloro derivatives .

Anticancer Activity :

  • Pyrano[3,2-c]quinolones (e.g., (Z)-2-(4-chlorobenzylidene)-5-methyl-3-phenyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one): Inhibit CYP1B1 (IC₅₀ = 0.8 µM), a cytochrome P450 enzyme overexpressed in tumors .

Q & A

Q. What synthetic methodologies are commonly employed for 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one?

The compound is synthesized via palladium-catalyzed carbonylative double cyclization using PdI₂/KI under oxidative conditions (100°C, 60 atm CO-air mixture in MeOH), yielding derivatives in 60–89% efficiency . Alternative routes include multicomponent cyclizations of β-lactam intermediates or alkaloid extraction from natural sources like Trichoderma spp. or Balfourodendron riedelianum .

Q. How is the structural characterization of this compound performed?

X-ray crystallography confirms the fused furoquinoline core, while NMR (¹H/¹³C) and mass spectrometry validate substituent positions. For example, Hu et al. resolved the crystal structure (CCDC: o5777-o5778) of a related alkaloid, Spectabiline, to confirm stereochemistry .

Q. What natural sources produce this compound?

It is identified as an alkaloid in Trichoderma spp. (isolated from cabbage) and the heartwood of Balfourodendron riedelianum (Rutaceae). Extraction involves methanol recrystallization and chromatographic purification .

Q. What spectroscopic techniques differentiate this compound from its analogs?

Key distinctions include:

  • UV-Vis : Absorbance peaks at 250–280 nm (quinoline π→π* transitions).
  • IR : Stretching frequencies for lactone (1740 cm⁻¹) and quinolinone carbonyl (1680 cm⁻¹).
  • MS : Molecular ion clusters matching C₁₆H₂₇NO₃ (MW 281.394) .

Advanced Research Questions

Q. How can enantioselective synthesis of dihydrofuroquinolinone derivatives be optimized?

Rawal’s catalyst enables asymmetric [3+2] cyclization of 3-hydroxyquinolin-ones with β-chlorinated nitrostyrenes, achieving >80% enantiomeric excess (ee) under mild conditions. Solvent polarity and temperature (25–40°C) critically influence stereoselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antitumor/antibacterial assays may arise from impurities or stereochemical variations. Validate purity via HPLC (>98%) and compare activity of isolated enantiomers. For example, the (R)-form of Ribaline shows distinct bioactivity vs. its racemic mixture .

Q. How do reaction conditions impact yield in carbonylative cyclization?

Yield optimization requires:

  • CO pressure : 40–60 atm to balance cyclization kinetics.
  • Catalyst loading : 5 mol% PdI₂ with KI (1:2 molar ratio).
  • Temperature : 80–100°C to avoid side reactions (e.g., over-oxidation) .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry?

DFT calculations (B3LYP/6-31G*) model electrophilic substitution at C-6/C-8 positions. Docking studies (AutoDock Vina) correlate substituent effects (e.g., 7,8-methylenedioxy groups) with kinase inhibition .

Q. How does stereochemistry influence biological activity?

The (R)-enantiomer of Ribaline ([α]²⁵_D +86°) exhibits higher antimicrobial activity against Gloesporium kaki than the (S)-form. O⁶-acetylation further modulates solubility and target binding .

Q. What in vitro assays assess antitumor mechanisms for this scaffold?

  • Apoptosis : Caspase-3/7 activation in HeLa cells.
  • Kinase inhibition : IC₅₀ determination against EGFR or BRAF mutants.
  • DNA intercalation : Ethidium bromide displacement assays .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) with hexane/EtOH (90:10) to resolve enantiomers .
  • Biological Validation : Pair in vitro assays with in vivo xenograft models (e.g., murine melanoma) for translational relevance .
  • Data Reproducibility : Cross-validate synthetic protocols using independent labs and standardized reagents (e.g., PdI₂ from ≥2 suppliers) .

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